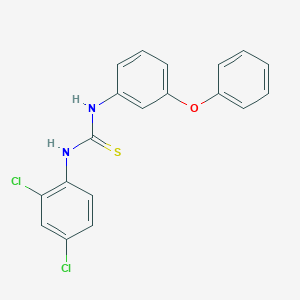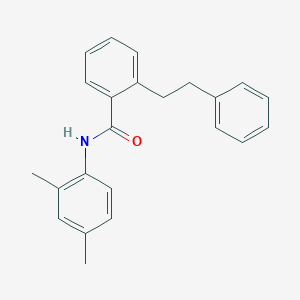
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea, also known as DCPPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPPT is a member of the thiourea family of compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to bind to the estrogen receptor, which may explain its anti-cancer effects.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects in various animal models and cell cultures. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to reduce the production of inflammatory cytokines in human immune cells, which may explain its anti-inflammatory effects. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low cost and ease of synthesis, which makes it a useful tool for scientific research. However, one limitation of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea. One area of interest is the development of new thiourea derivatives with improved biological activity and selectivity. Another area of interest is the study of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea's potential applications in environmental science, particularly its ability to degrade persistent organic pollutants. Finally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea and its potential as a therapeutic agent for various diseases.
Synthesemethoden
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 3-phenoxyaniline in the presence of a thiourea catalyst. The resulting product is purified through a series of recrystallization steps to yield pure N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In toxicology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been used as a model compound to study the toxicity of other thiourea derivatives. In environmental science, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential to degrade persistent organic pollutants in soil and water.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-13-9-10-18(17(21)11-13)23-19(25)22-14-5-4-8-16(12-14)24-15-6-2-1-3-7-15/h1-12H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZEYFNGSIDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6010913.png)
![2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_](/img/structure/B6010918.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6010927.png)
![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6010929.png)
![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6010949.png)
![4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B6010954.png)
![2-amino-5-(2,5-dimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010965.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
